REACTION_CXSMILES
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[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[N:8][OH:9])[NH2:7])=[CH:4][CH:3]=1.[C:12](Cl)(=O)[C:13]1[CH:18]=[CH:17][CH:16]=[N:15][CH:14]=1>N1C=CC=CC=1>[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]2[N:7]=[C:12]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)[O:9][N:8]=2)=[CH:4][CH:3]=1
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Name
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|
Quantity
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0.154 g
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Type
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reactant
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Smiles
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FC1=CC=C(C(N)=NO)C=C1
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Name
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|
Quantity
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0.141 g
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Type
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reactant
|
Smiles
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C(C1=CN=CC=C1)(=O)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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The cooled reaction mixture
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Type
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CUSTOM
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Details
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was quenched with water (25 mL)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
The solid was further purified with flash column chromatography (5% methanol/dichloromethane)
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Name
|
|
Type
|
product
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Smiles
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FC1=CC=C(C=C1)C1=NOC(=N1)C=1C=NC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |